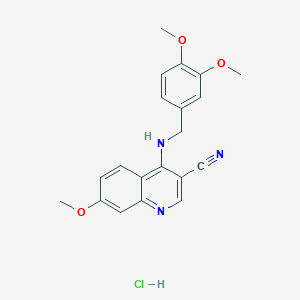

![molecular formula C20H12ClFN4O3 B2478927 4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850930-11-9](/img/structure/B2478927.png)

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

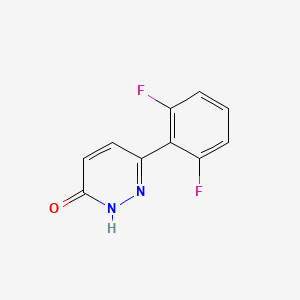

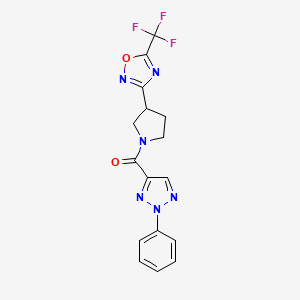

The compound “4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide” is a complex organic molecule. It contains a fused bicyclic heterocycle known as imidazopyridine, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridine moieties, like the one in the given compound, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various methods. For instance, the compound can undergo reactions with other reagents to form new compounds. The reactions can be monitored by techniques such as thin-layer chromatography (TLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .Applications De Recherche Scientifique

a. Antitumor Potential: Researchers have synthesized derivatives of this scaffold and evaluated their antitumor activity against various cancer cell lines. For instance, 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine demonstrated antitumor potential against MCF-7 and CaCo-2 cell lines .

b. Antiviral Activity: While specific studies on the mentioned compound are limited, imidazo[1,2-a]pyridines have shown antiviral properties. Further exploration could reveal its efficacy against viral infections .

c. Kinase Inhibitors: Imidazo[1,2-a]pyridines often serve as kinase inhibitors. Researchers investigate their potential to modulate kinases involved in various cellular processes, including cancer progression and inflammation.

Material Science Applications

Beyond medicinal chemistry, imidazo[1,2-a]pyridines contribute to material science:

a. Structural Components: Due to their unique structural features, these compounds find applications as building blocks in the design of functional materials. Researchers explore their use in organic electronics, sensors, and optoelectronic devices.

b. Ligands and Coordination Chemistry: Imidazo[1,2-a]pyridines can act as ligands in coordination complexes. Their coordination chemistry plays a role in catalysis, metal-organic frameworks (MOFs), and supramolecular assemblies.

c. Photophysical Properties: Researchers investigate the photophysical properties of imidazo[1,2-a]pyridines, including fluorescence and phosphorescence. These properties are relevant for designing luminescent materials.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, nerve signal transmission, and neurotransmitter regulation, respectively.

Mode of Action

Imidazo[1,2-a]pyridines generally interact with their targets by binding to the active site, leading to changes in the target’s function . For instance, as a CDK inhibitor, it could halt the cell cycle, preventing cell proliferation.

Biochemical Pathways

Based on the known targets of imidazo[1,2-a]pyridines, it can be inferred that the compound may affect pathways related to cell cycle regulation, nerve signal transmission, and neurotransmitter regulation .

Result of Action

Based on the known actions of imidazo[1,2-a]pyridines, potential effects could include halted cell proliferation (as a result of cdk inhibition), altered nerve signal transmission (as a result of calcium channel blocking), and modified neurotransmitter regulation (as a result of gaba a receptor modulation) .

Propriétés

IUPAC Name |

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN4O3/c21-15-9-6-13(11-16(15)26(28)29)20(27)24-19-18(12-4-7-14(22)8-5-12)23-17-3-1-2-10-25(17)19/h1-11H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZIPSPTNTZUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2478851.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine](/img/structure/B2478857.png)